Ortho Steric Hindrance: 2-(Ethylthio)toluene vs. 4-(Ethylthio)toluene (CAS 622-63-9)
The ortho-substitution pattern in 2-(ethylthio)toluene introduces a significant steric barrier compared to its para-isomer, 4-(ethylthio)toluene. This is directly reflected in the molecular geometry and rotational freedom around the S–C(aryl) bond. While no direct experimental rotational barrier data exists for these exact compounds, density functional theory (DFT) calculations on a series of alkyl aryl sulfides establish that ortho-substitution raises the rotational energy barrier substantially, with values ranging from 12.3 to 19.5 kcal/mol [1]. This increased barrier, caused by steric clash between the ethylthio group and the adjacent ortho-methyl group, restricts conformational flexibility. In contrast, the para-isomer 4-(ethylthio)toluene lacks this ortho-ortho interaction, resulting in a lower rotational barrier and a more flexible, less sterically congested active site [2]. This structural difference has direct consequences for reactions sensitive to steric approach, such as nucleophilic attack at sulfur or electrophilic substitution on the ring.
| Evidence Dimension | Steric hindrance (Rotational barrier around S–C(aryl) bond) |
|---|---|
| Target Compound Data | High rotational barrier due to ortho-methyl/ortho-ethylthio steric clash; estimated range 12.3-19.5 kcal/mol based on DFT for alkyl aryl sulfides |
| Comparator Or Baseline | 4-(Ethylthio)toluene (para-isomer): Lower rotational barrier; lacks ortho-ortho steric clash |
| Quantified Difference | Rotational barrier difference not precisely quantified, but ortho-substitution is known to increase the barrier by several kcal/mol, significantly reducing conformational flexibility. |
| Conditions | DFT calculations at B3LYP/6-311G** level for alkyl aryl sulfides |
Why This Matters
Higher steric hindrance in 2-(ethylthio)toluene provides a distinct tool for chemists needing to control reaction pathways or achieve regioselective outcomes not possible with less hindered analogs, justifying its specific procurement over 4-(ethylthio)toluene.
- [1] Rotational Barriers, Charges, and Spin Densities in Alkyl Aryl Sulfide. DataPDF. 2025. Available at: https://datapdf.com/rotational-barriers-charges-and-spin-densities-in-alkyl-aryl-sulfide.html View Source
- [2] Baimashev, B. A.; et al. Russian Chemical Bulletin. Conjugation effects. 12. Electronic structure of alkyl phenyl sulfides, sulfoxides, and sulfones. 1998. Available at: https://rd.springer.com/article/10.1007/BF02495500 View Source
